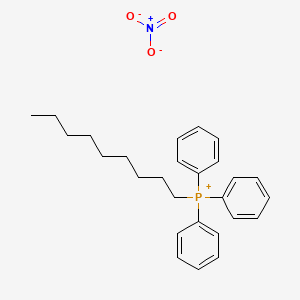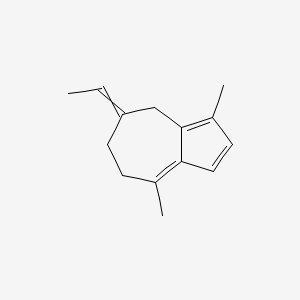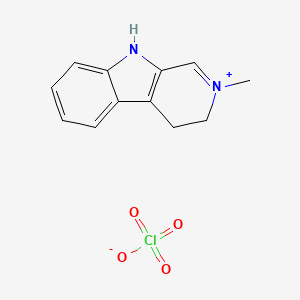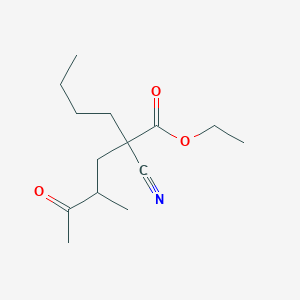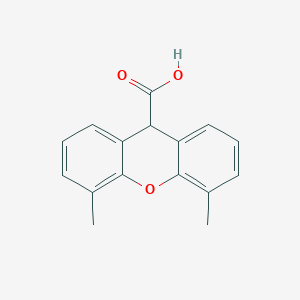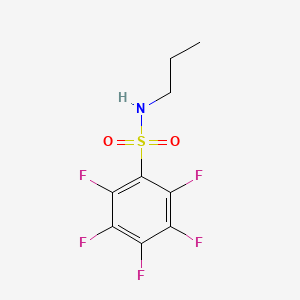
2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide is a fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a propyl group and a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a pentafluorobenzene derivative. One common method is the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the sulfonamide group.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzenesulfonamide
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzeneboronic acid
Uniqueness
2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide is unique due to the presence of both the propyl group and the sulfonamide functional group, which confer distinct chemical and physical properties. The combination of these groups with the highly fluorinated benzene ring results in a compound with enhanced stability, reactivity, and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
113845-12-8 |
|---|---|
Fórmula molecular |
C9H8F5NO2S |
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H8F5NO2S/c1-2-3-15-18(16,17)9-7(13)5(11)4(10)6(12)8(9)14/h15H,2-3H2,1H3 |
Clave InChI |
AHSZIVOHDRMIBO-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


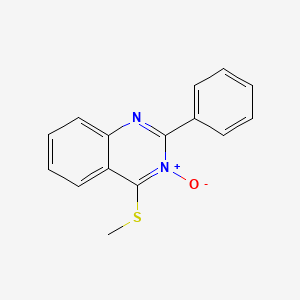
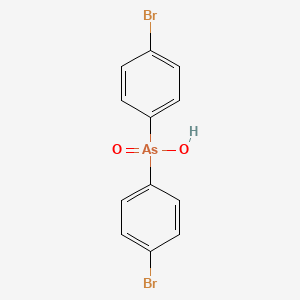
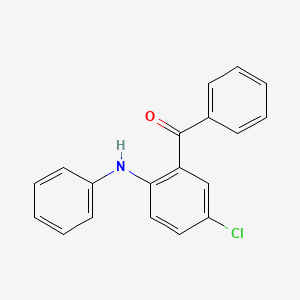

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
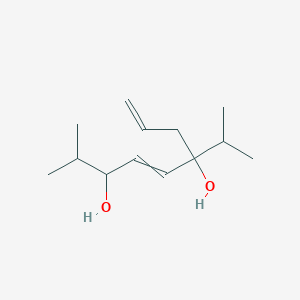
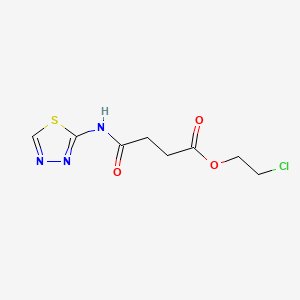
phosphoryl}propanoic acid](/img/structure/B14315106.png)
